molecular formula C11H16ClFN2 B2524868 1-(4-Fluorophenyl)homopiperazine hydrochloride CAS No. 263409-96-7

1-(4-Fluorophenyl)homopiperazine hydrochloride

Cat. No.: B2524868
CAS No.: 263409-96-7
M. Wt: 230.71
InChI Key: FORHFXIYINUALJ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)homopiperazine hydrochloride is a chemical compound with the molecular formula C11H17Cl2FN2 It is a derivative of piperazine, a heterocyclic organic compound that has a wide range of applications in pharmaceuticals and other industries

Scientific Research Applications

1-(4-Fluorophenyl)homopiperazine hydrochloride has a wide range of scientific research applications, including:

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)homopiperazine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, antifungal, and anthelmintic activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolism of other compounds. Additionally, this compound has been found to bind to specific receptors in the central nervous system, influencing neurotransmitter release and signal transduction pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can alter the expression of genes involved in inflammatory responses, leading to anti-inflammatory effects. Moreover, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, leading to changes in their activity . For example, it can inhibit the activity of certain enzymes involved in neurotransmitter degradation, resulting in increased levels of neurotransmitters in the synaptic cleft. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and antimicrobial activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and neurotoxicity. The threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that play crucial roles in its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic reactions lead to the formation of more water-soluble metabolites that can be excreted from the body. Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by active transport mechanisms, such as those involving ATP-binding cassette (ABC) transporters. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of this compound can also affect its interactions with other biomolecules, such as enzymes and receptors, thereby modulating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)homopiperazine hydrochloride typically involves the reaction of 4-fluoroaniline with homopiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using advanced chemical reactors and equipment. The process is carefully monitored to ensure consistent quality and efficiency. The compound is then purified using various techniques, such as crystallization and chromatography, to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)homopiperazine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines .

Comparison with Similar Compounds

1-(4-Fluorophenyl)homopiperazine hydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)piperazine: Similar in structure but with a chlorine atom instead of fluorine.

    1-(4-Methylphenyl)piperazine: Similar in structure but with a methyl group instead of fluorine.

    1-(4-Bromophenyl)piperazine: Similar in structure but with a bromine atom instead of fluorine.

Properties

IUPAC Name

1-(4-fluorophenyl)-1,4-diazepane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2.ClH/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14;/h2-5,13H,1,6-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORHFXIYINUALJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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